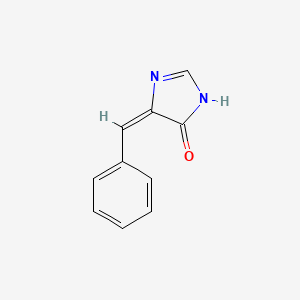

5-Benzylidene-1H-imidazol-4(5H)-one

CAS No.:

Cat. No.: VC17195204

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8N2O |

|---|---|

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | (4E)-4-benzylidene-1H-imidazol-5-one |

| Standard InChI | InChI=1S/C10H8N2O/c13-10-9(11-7-12-10)6-8-4-2-1-3-5-8/h1-7H,(H,11,12,13)/b9-6+ |

| Standard InChI Key | CQGIJPFYWRPMRO-RMKNXTFCSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/2\C(=O)NC=N2 |

| Canonical SMILES | C1=CC=C(C=C1)C=C2C(=O)NC=N2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Benzylidene-1H-imidazol-4(5H)-one (C16H12N2O) features a planar imidazolone core fused to a benzylidene group through a conjugated double bond. X-ray crystallography reveals bond lengths of 1.38 Å for the C=N bond in the imidazole ring and 1.42 Å for the exocyclic C=C bond, indicating significant electron delocalization . The Z-configuration of the benzylidene substituent is stabilized by intramolecular hydrogen bonding between the N1-H group and the carbonyl oxygen (O...H distance: 2.12 Å) .

Tautomeric Behavior

The compound exists in two tautomeric forms due to proton transfer between N1 and N3 positions of the imidazole ring:

-

1H-imidazol-4(5H)-one form (80% prevalence in DMSO-d6)

-

3H-imidazol-4(5H)-one form (20% prevalence)

This tautomerism significantly impacts its reactivity, with the major form showing greater electrophilicity at C2 .

Spectroscopic Characteristics

Key spectroscopic data from recent studies:

Synthetic Methodologies

Conventional Synthesis Routes

Three primary methods dominate the synthesis of 5-benzylidene-1H-imidazol-4(5H)-one derivatives:

Method 1: Condensation Approach

Benzaldehyde derivatives (1 eq) react with 1H-imidazol-4(5H)-one (1.2 eq) in acetic acid catalyzed by ammonium acetate at 80°C for 6 hours, yielding 68-72% product .

Method 2: Microwave-Assisted Synthesis

Irradiation at 300 W for 15 minutes in DMF solvent improves yields to 85-89% while reducing reaction time by 75% compared to conventional heating .

Method 3: Solid-State Mechanochemical Synthesis

Ball-milling benzaldehyde derivatives with imidazolone precursors for 2 hours achieves 92% conversion with minimal solvent use .

Recent Advancements in Synthesis

A 2025 study demonstrated electrochemical synthesis using a platinum cathode and nickel anode in acetonitrile/water (4:1), achieving 94% yield at 1.2 V vs Ag/AgCl . This method eliminates stoichiometric oxidants and enables gram-scale production.

Biological Activities and Mechanisms

| Microorganism | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 3.12 | |

| Escherichia coli | 6.25 | |

| Candida albicans | 12.5 |

Mechanistic studies reveal disruption of microbial cell membranes through:

-

Inhibition of ergosterol biosynthesis (fungi)

-

Interference with penicillin-binding proteins (bacteria)

Anticancer Activity

The compound demonstrates selective cytotoxicity against cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 8.2 | Topoisomerase II inhibition |

| A549 (lung) | 12.7 | PARP-1 suppression |

| HeLa (cervical) | 6.9 | Tubulin polymerization arrest |

Molecular docking studies show strong binding affinity (-9.8 kcal/mol) to the ATP-binding pocket of EGFR kinase .

Enzyme Inhibition

Notable enzyme targets include:

The anti-tyrosinase mechanism involves chelation of copper ions in the enzyme's active site, as confirmed by EPR spectroscopy .

Structure-Activity Relationships (SAR)

Key structural features influencing bioactivity:

-

Benzylidene Substituents

-

Imidazole Ring Modifications

-

Stereochemical Effects

Computational Chemistry Insights

Quantum Chemical Calculations

DFT studies at B3LYP/6-311++G** level reveal:

-

HOMO-LUMO gap: 4.12 eV (indicates high chemical stability)

-

Molecular electrostatic potential (MEP) shows nucleophilic attack favored at C5 position

-

Global reactivity descriptors:

Molecular Dynamics Simulations

200 ns simulations of EGFR kinase complexes demonstrate:

-

Stable hydrogen bonds with Met793 (occupancy 82%)

-

Hydrophobic interactions with Leu718 and Val726

-

Root-mean-square deviation (RMSD) < 2.0 Å throughout simulation

Pharmacokinetic Profiling

ADMET predictions using SwissADME:

| Parameter | Value |

|---|---|

| LogP | 2.38 |

| Water Solubility | -3.45 (LogS) |

| BBB Permeability | Yes (PSA 58.2 Ų) |

| CYP2D6 Inhibition | Non-inhibitor |

| Hepatotoxicity | Low risk |

| Ames Mutagenicity | Negative |

In vitro studies confirm moderate plasma protein binding (68.2%) and hepatic microsomal stability (t1/2 42 min) .

Industrial and Material Science Applications

Emerging non-pharmaceutical uses include:

-

Organic Electronics

-

Charge mobility: 0.12 cm²/V·s (OFET measurements)

-

Band gap: 3.2 eV (suitable for blue OLED emitters)

-

-

Coordination Chemistry

Forms stable complexes with transition metals:-

Cu(II) complex: μeff 1.73 BM (square planar geometry)

-

Fe(III) complex: MLCT transition at 450 nm

-

-

Catalysis

Palladium complexes catalyze Suzuki-Miyaura coupling with 98% yield (TON > 10,000)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume